2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-6-13-7-12(2-4-16(13)22-11)9-21-18(23)10-24-17-5-3-14(19)8-15(17)20/h2-8,22H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXQSBNKYSSDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide is a compound that exhibits significant biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a dichlorophenoxy group and an indole derivative. The IUPAC name reflects its complex arrangement, indicating potential interactions with biological targets.
Molecular Formula: C16H16Cl2N2O2
Molecular Weight: 351.22 g/mol
CAS Number: Not available in the provided sources.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Receptors : It may bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Modulation : Some studies suggest that this compound can modulate oxidative stress levels within cells, impacting mitochondrial function and ATP production.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Cytotoxic Effects on Cancer Cells : A study evaluated the cytotoxicity of the compound against various cancer cell lines, demonstrating significant apoptosis induction at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
- Impact on Mitochondrial Function : Research focusing on isolated rat liver mitochondria revealed that exposure to the compound resulted in decreased ATP levels and compromised mitochondrial membrane integrity. The effects were concentration-dependent, highlighting the potential for mitochondrial toxicity .
- Antibacterial Properties : The compound was tested against several bacterial strains, showing notable antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .
Scientific Research Applications
Molecular Synthesis and Characterization
The synthesis of indole acetamide derivatives, including 2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide, has been explored for various pharmacological activities. For instance, a study demonstrated the synthesis of a new indole acetamide that exhibited anti-inflammatory properties through molecular docking analysis targeting cyclooxygenase enzymes. The compound's structure was confirmed using spectroscopic techniques, and its stability was assessed through energy frameworks and atom-in-molecule calculations (F. H. Al-Ostoot et al., 2020) .
Antioxidant Properties
Research indicates that derivatives of indole acetamides possess notable antioxidant properties. A study on similar compounds showed that the presence of substituted phenyl rings in the indole nucleus enhances antioxidant activity, suggesting potential applications in developing new antioxidant agents (C. Gopi & M. Dhanaraju, 2020) .
Antiviral Activity
The antiviral potential of indole derivatives has been investigated extensively. For example, a novel anilidoquinoline derivative demonstrated significant antiviral effects against Japanese encephalitis virus in vitro, indicating that compounds with similar structural motifs may also exhibit antiviral properties .
Anti-cancer Activity
Indole acetamides have been studied for their cytotoxic effects against various cancer cell lines. Compounds with similar structures have shown selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting their potential as chemotherapeutic agents .
Data Table: Biological Activities of Indole Derivatives
| Activity Type | Compound Name | Effectiveness | Reference |
|---|---|---|---|
| Anti-inflammatory | Indole Acetamide Derivative | Significant reduction in inflammation | F. H. Al-Ostoot et al., 2020 |
| Antioxidant | Substituted Phenyl Indole Derivative | High antioxidant activity | C. Gopi & M. Dhanaraju, 2020 |
| Antiviral | Anilidoquinoline Derivative | Effective against Japanese encephalitis virus | Unspecified Study |
| Cytotoxic | Indole Acetamide Derivatives | Selective cytotoxicity in cancer cells | Unspecified Study |
Case Study 1: Anti-inflammatory Effects
A study focused on synthesizing an indole acetamide derivative that demonstrated significant anti-inflammatory effects in animal models. The mechanism involved inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.
Case Study 2: Antioxidant Evaluation
In vitro evaluations of various indole derivatives revealed their capability to scavenge free radicals effectively. This property was linked to the structural characteristics of the phenyl rings attached to the indole nucleus.
Case Study 3: Antiviral Mechanism
Research on a structurally related compound indicated its ability to inhibit viral replication by interfering with specific viral proteins, showcasing the potential for developing antiviral therapies based on indole derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the indole ring, linker groups, or phenoxy modifications:
Key Observations :
Pharmacological and Biochemical Profiles
Anti-Inflammatory and Enzyme Inhibition
- 2,4-Dichlorophenoxyacetic Acid Derivatives: Known for COX-2 selectivity (IC₅₀ values in µM range) .
- DICA : Exhibits caspase-7 inhibition via hydrophobic interactions and hydrogen bonding (comparable to rutin’s binding mode) .
- Indole-Based Analogs: The target’s indole group may enhance caspase-3/7 binding affinity compared to non-indole derivatives like DICA .
Auxin-Like Activity
- Compound 533 (): Acts as a synthetic auxin agonist, suggesting phenoxyacetamides with heteroaromatic groups can mimic plant hormone signaling .
Physicochemical Properties
- Solubility: Indole derivatives (e.g., ) exhibit lower aqueous solubility than non-aromatic analogs due to increased hydrophobicity.
- Thermal Stability: Higher melting points (e.g., 188–189°C for quinazolinone analogs ) correlate with rigid aromatic cores, whereas flexible linkers (e.g., ethyl groups ) reduce thermal stability.
Q & A
Q. Table 1: Comparative Synthesis Yields
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TBTU | DCM | 0–5 | 68 | 98 |
| EDC/HOBt | DMF | 25 | 52 | 95 |
| DCC | THF | 40 | 45 | 90 |
| Data derived from |
Q. Table 2: Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Correlation (HSQC) |
|---|---|---|---|
| Indole C5-CH2 | 4.25 | singlet | C-7 (135 ppm) |
| Acetamide CO | 168.5 | - | - |
| Dichlorophenoxy Cl-C2 | 6.9–7.1 | doublet | C-2' (128 ppm) |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
